4-氨基-1-甲基哌啶-4-羧酸

描述

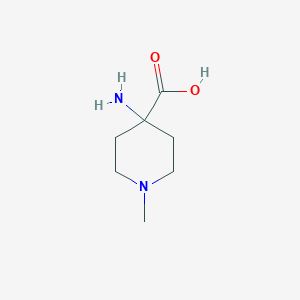

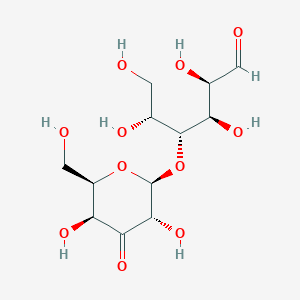

The compound "4-Amino-1-methylpiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related beta-amino acids has been reported in the literature. For instance, a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been synthesized, which can be obtained in either enantiomer. This synthesis involves intermediates that can be purified by crystallization, allowing for large-scale preparation . Another related compound, 4-aminopiperidine-4-carboxylic acids, has been synthesized through a reductive amination followed by Curtius rearrangement, which is capable of introducing bulky substituents and chiral pendent groups .

Molecular Structure Analysis

The molecular structure of beta-amino acids like APiC is significant because it can be incorporated into a 14-helix conformation in beta-peptide oligomers. This helical conformation is defined by specific hydrogen bonds, which are crucial for the stability of the structure .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex. For example, the N-carboxyanhydride of a related compound, 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, has been synthesized and is suitable for spin labeling, which is a technique used in studying molecular structures and dynamics . This indicates that derivatives of 4-amino-1-methylpiperidine-4-carboxylic acid could potentially be used in similar applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Amino-1-methylpiperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystalline adducts of substituted salicylic acids with 4-aminopyridine demonstrate diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . This suggests that the physical properties such as solubility and crystallinity of 4-Amino-1-methylpiperidine-4-carboxylic acid could be similarly influenced by its interactions with other molecules.

科学研究应用

生物化学和材料科学应用:TOAC 是一种硝氧自由基标记的非手性 Cα-四取代 α-氨基酸。它是肽中有效的 β-转角和 310/α-螺旋诱导剂,以及刚性的电子自旋共振探针和荧光猝灭剂。这使其在材料科学和生物化学中都很有价值 (Toniolo, Crisma, & Formaggio, 1998).

固相肽合成:TOAC 可以使用 Fmoc 化学和固相合成有效地整合到肽序列的内部位置。这使其能够用于构建具有特定结构和功能性质的肽 (Martin et al., 2001).

肽的合成:在 SPPS-Fmoc/tBu 中去除 Fmoc 基团的一种污染较少的方法(对于肽合成至关重要)涉及使用与 TOAC 相关的 4-甲基哌啶的稀溶液。这种方法对环境和人类的危害较小 (Rodríguez et al., 2019).

抗菌应用:4-甲基哌啶衍生物表现出有价值的抗菌特性。这突出了 TOAC 相关化合物在开发新型抗菌剂方面的潜力 (Aziz‐ur‐Rehman et al., 2017).

环状 α-氨基酸的合成:有一种合成环状 α,α-二取代 α-氨基酸的策略,包括 4-氨基哌啶-4-羧酸。这对于创建具有特定结构特征的氨基酸非常重要 (Oba et al., 2005).

药物制备:Ugi 反应是一种制备 4-氨基哌啶-4-羧酸衍生物的方法,对于合成卡芬太尼和瑞芬太尼等药物至关重要 (Malaquin et al., 2010).

光引发电子或能量转移研究:合成 TOAC 衍生物以包含在肽组装体中,以研究光引发电子或能量转移。这对于理解光收集和电荷转移过程很有价值 (McCafferty et al., 1995).

肽结合相互作用:一项涉及 4-氨基哌啶-4-羧酸残基的研究探讨了蛋白质特征中的潜在结合相互作用,突出了其在理解蛋白质-肽相互作用中的相关性 (Kang et al., 2007).

新型化合物的合成:TOAC 用于合成具有潜在医学应用的新型化合物,例如抗癌药 N-[2-(二甲基氨基)乙基]吖啶-4-甲酰胺 (DACA) (Gamage et al., 1997).

非核糖体肽的发现:与 TOAC 相关的 4-甲基脯氨酸的存在已被用作从蓝藻中发现新的生物活性化合物的标记,用新型肽丰富药物库 (Liu et al., 2014).

自旋标记肽的发展:TOAC 和 POAC 等相关化合物已用于合成自旋标记肽,用于肽和蛋白质化学中的结构研究 (Tominaga et al., 2001).

聚合物纳米复合材料:与 TOAC 相关的甲基哌啶官能化氧化石墨烯用于聚合物纳米复合材料,以促进固化并增强阻气性能 (Jin et al., 2019).

安全和危害

This compound is classified under GHS07 for safety. It carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-amino-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRROBIIYGSUPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297749 | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methylpiperidine-4-carboxylic acid | |

CAS RN |

15580-66-2 | |

| Record name | 4-Amino-1-methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15580-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)